![molecular formula C14H15N3O2 B12609445 (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol CAS No. 880136-01-6](/img/structure/B12609445.png)
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol is a chemical compound that features an azido group, a naphthalene ring, and a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and 1-naphthalenemethanol.
Epoxide Opening: ®-glycidol undergoes an epoxide opening reaction with sodium azide (NaN₃) to introduce the azido group.
Ether Formation: The resulting azido alcohol is then reacted with 1-naphthalenemethanol in the presence of a base such as potassium carbonate (K₂CO₃) to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry with alkynes.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Reduction: H₂/Pd-C, room temperature, atmospheric pressure.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), room temperature.
Oxidation: PCC, dichloromethane (DCM), room temperature.
Major Products
Reduction: (2R)-1-Amino-3-[(naphthalen-1-yl)methoxy]propan-2-ol.
Substitution: 1-(2R)-3-[(naphthalen-1-yl)methoxy]-2-hydroxypropyl-1,2,3-triazole.
Oxidation: (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-one.
Aplicaciones Científicas De Investigación
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as photoresists and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol depends on its specific application. For instance:
Bioconjugation: The azido group reacts with alkynes via click chemistry to form stable triazole linkages, facilitating the attachment of various functional groups.
Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-1-Azido-3-[(phenyl)methoxy]propan-2-ol: Similar structure but with a phenyl group instead of a naphthalene ring.
(2R)-1-Azido-3-[(benzyl)methoxy]propan-2-ol: Contains a benzyl group instead of a naphthalene ring.
(2R)-1-Azido-3-[(pyridyl)methoxy]propan-2-ol: Features a pyridyl group instead of a naphthalene ring.
Uniqueness
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications compared to similar compounds with different aromatic groups.
Propiedades
Número CAS |
880136-01-6 |
|---|---|
Fórmula molecular |
C14H15N3O2 |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
(2R)-1-azido-3-(naphthalen-1-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C14H15N3O2/c15-17-16-8-13(18)10-19-9-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13,18H,8-10H2/t13-/m1/s1 |
Clave InChI |
LUNKJBHPQJLBEY-CYBMUJFWSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2COC[C@@H](CN=[N+]=[N-])O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2COCC(CN=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


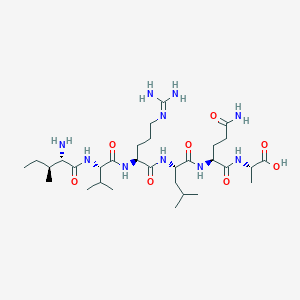
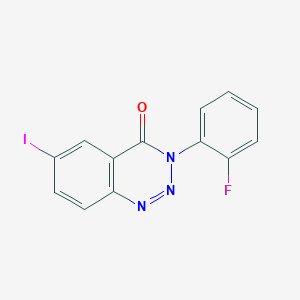

![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)
![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)
![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)

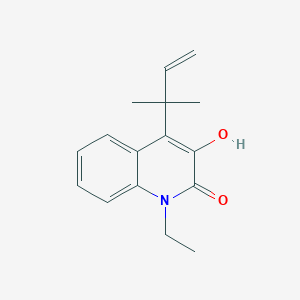
![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)
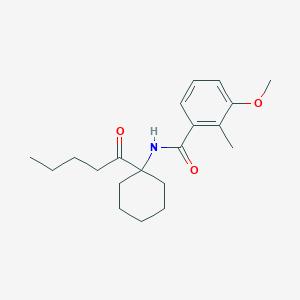
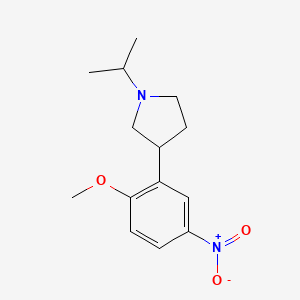
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
